1-Methyl-3-(3-methylbutylidene)cyclopentane
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Overview
Description
1-Methyl-3-(3-methylbutylidene)cyclopentane is an organic compound with the molecular formula C10H18. It is a derivative of cyclopentane, characterized by the presence of a methyl group and a 3-methylbutylidene substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-methylbutylidene)cyclopentane typically involves the alkylation of cyclopentane derivatives. One common method is the reaction of cyclopentanone with a suitable alkylating agent, such as 3-methylbutylidene bromide, in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of precursor compounds. This process is typically conducted in a high-pressure reactor using a metal catalyst such as palladium or platinum. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(3-methylbutylidene)cyclopentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylbutylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Nucleophiles such as halides (e.g., NaBr) or amines (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of more saturated cyclopentane derivatives.
Substitution: Formation of substituted cyclopentane compounds with various functional groups.
Scientific Research Applications
1-Methyl-3-(3-methylbutylidene)cyclopentane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-methylbutylidene)cyclopentane involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo binding interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(1-methylethyl)cyclopentane
- 1-Isobutyl-3-methylcyclopentane
- Cyclopentane, 1-methyl-3-(2-methylpropylidene)
Uniqueness
1-Methyl-3-(3-methylbutylidene)cyclopentane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
61761-70-4 |
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Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
1-methyl-3-(3-methylbutylidene)cyclopentane |
InChI |
InChI=1S/C11H20/c1-9(2)4-6-11-7-5-10(3)8-11/h6,9-10H,4-5,7-8H2,1-3H3 |
InChI Key |
BWWDHTIXPNCZQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CCC(C)C)C1 |
Origin of Product |
United States |
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